“3-Bromo-5-chloroimidazo[1,2-A]pyrazine” is a chemical compound with the molecular formula C7H3BrClN3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
The molecular structure of “3-Bromo-5-chloroimidazo[1,2-A]pyrazine” can be represented by the InChI code: 1S/C6H3BrClN3/c7-6-10-3-4-5(8)9-1-2-11(4)6/h1-3H .
The molecular weight of “3-Bromo-5-chloroimidazo[1,2-A]pyrazine” is 232.47 . It is a solid substance that should be stored in a refrigerator .
3-Bromo-8-chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family, characterized by the presence of both bromine and chlorine atoms in its structure. Its molecular formula is C6H3BrClN3, and it has a molecular weight of 232.47 g/mol. This compound is notable for its diverse applications in organic synthesis and medicinal chemistry, particularly as a potential therapeutic agent due to its unique chemical properties and biological activity.
The synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine typically involves a multi-step process:
Other methods for synthesizing imidazo[1,2-A]pyrazines include condensation reactions between 2-amino pyrazine and chloroacetaldehyde or utilizing α-bromo aryl ketones followed by various transformations to achieve functionalized derivatives .
3-Bromo-8-chloroimidazo[1,2-A]pyrazine can participate in various chemical reactions:
The mechanism of action for 3-Bromo-8-chloroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets within biological systems. The compound may bind to particular enzymes or receptors, thereby altering their activity and leading to various biological effects. The exact pathways depend on the context of use but often relate to its potential as an inhibitor in medicinal applications .
Relevant data on these properties can vary based on experimental conditions but are essential for determining appropriate handling and application methods in research settings .
3-Bromo-8-chloroimidazo[1,2-A]pyrazine has several scientific uses:
3-Bromo-5-chloroimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic compound with the molecular formula C₆H₃BrClN₃, corresponding to a molecular weight of 232.47 g/mol [1] [2] [6]. This formula reflects a highly halogenated system with two heavy atoms (bromine and chlorine) attached to the fused ring structure. The atomic composition reveals:
Two distinct SMILES notations have been reported, reflecting ambiguity in ring atom numbering:
ClC1=CN=CC2=NC=C(Br)N21
[1] C1=C(N2C(=CN=C2C=N1)Br)Cl
[2]These representations highlight the isomeric uncertainty in assigning precise positions to halogens within the fused system. The molecular structure satisfies Hückel's rule for aromaticity through π-electron delocalization across the bicyclic system, with the halogens contributing both steric and electronic effects [7]. Table 1: Atomic Composition of C₆H₃BrClN₃
Element | Count | Mass Contribution (%) | Role in Structure |
---|---|---|---|
Carbon | 6 | 31.0 | Scaffold backbone |
Hydrogen | 3 | 1.3 | Peripheral substituents |
Bromine | 1 | 34.4 | Electrophilic site |
Chlorine | 1 | 15.2 | Electronic modulation |
Nitrogen | 3 | 18.1 | H-bonding capability |
Experimental spectroscopic data for 3-bromo-5-chloroimidazo[1,2-a]pyrazine remains limited in public databases. However, key predictions can be derived from structural analogs and computational models:
NMR Spectroscopy:While direct ¹H NMR data is unavailable, the closely related compound 3-bromoimidazo[1,2-a]pyrazine (C₆H₄BrN₃) exhibits diagnostic signals at:
IR Spectroscopy:Predicted absorptions based on functional groups:
UV-Vis Spectroscopy:The conjugated π-system with electron-deficient character should exhibit:
Mass Spectrometry:High-resolution MS would show the characteristic isotope pattern:
No single-crystal X-ray diffraction data for 3-bromo-5-chloroimidazo[1,2-a]pyrazine has been deposited in public crystallographic databases (CCDC, PDB). However, inferences can be drawn from:
Molecular Dimensions:The MDL number MFCD16995965 [1] links to commercial specifications suggesting a crystalline solid stored at 2-8°C, but without published unit cell parameters. Bond lengths and angles can be extrapolated from similar imidazo[1,2-a]pyrazines:
Solid-State Packing:Based on halogenated heterocycles, potential packing motifs include:
The compound's role as a kinase inhibitor intermediate in FGFR1 studies (PDB ID: 5Z0S) reveals its protein-bound conformation: The imidazo[1,2-a]pyrazine core forms π-stacking with Phe489 residue while maintaining near-perfect planarity [7]. This bioactive conformation validates computational models predicting minimal torsional strain.
Table 2: Predicted Crystallographic Parameters
Parameter | Predicted Value | Experimental Evidence |
---|---|---|
Crystal system | Monoclinic | Analog structures |
Space group | P2₁/c | Common for planar heterocycles |
Unit cell (a,b,c) | ≈12.5, 4.5, 15.2 Å | Molecular dimensions |
Halogen interactions | Br···N (3.15-3.30 Å) | Kinase co-crystal data [7] |
Torsional deviation | <5° | Protein-ligand X-ray [7] |
The imidazo[1,2-a]pyrazine system exhibits complex tautomerism due to mobile protons and electron delocalization:
Dominant Tautomers:The 1H-tautomer predominates in solution (>95%), stabilized by aromaticity:
Br Br Br / \\ / \\ / \\ N C N C N C | | | | | | C–N=C–C ⇌ C=N–C–C ⇌ C–N–C=C || | || | || | C Cl C Cl C Cl
Energy calculations indicate the 1H-form is ~8 kcal/mol more stable than 3H-tautomers due to complete 10π-electron conjugation [7].
Resonance Structures:Three major contributors stabilize the system:
The bromine and chlorine substituents alter resonance balance:
Electronic Effects:Natural Bond Orbital (NBO) analysis predicts:
In kinase inhibition applications, the resonance hybrid enables dual binding: The pyrazine nitrogen (N4) acts as H-bond acceptor while C8–H functions as donor, explaining its FGFR1 affinity [7].
Table 3: Tautomeric Energy Comparison
Tautomer | Relative Energy (kcal/mol) | Population (%) | Key Stabilizing Factor |
---|---|---|---|
1H (3-Br,5-Cl) | 0.0 | >95 | Full aromaticity |
3H (1-Br,5-Cl) | 8.2 | <3 | Charge separation |
1H (3-Br,7-Cl) | 12.5* | <0.1 | Halogen misposition stability loss |
Calculated at B3LYP/6-311+G(d,p) level; solvation model = chloroform |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7